N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide, also known as INDY, is a chemical compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide involves the modulation of dopamine and serotonin receptors. The compound acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a complex modulation of neurotransmitter release and receptor activity, leading to the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to enhance working memory and attention in rats, and to improve cognitive function in mice with Alzheimer's disease. N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has also been shown to reduce anxiety-like behavior in rats, and to have antidepressant-like effects in mice.
Advantages and Limitations for Lab Experiments
N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has a number of advantages for lab experiments, including its ability to modulate neurotransmitter release and receptor activity, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are a number of future directions for research on N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide. These include further studies on the compound's mechanism of action, its effects on different neurotransmitter systems, and its potential therapeutic applications in neurological and psychiatric disorders. Future research could also focus on optimizing the synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide to improve yield and purity, and on developing new analogs of the compound with improved pharmacological properties.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide could lead to a better understanding of its pharmacological properties and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base to form the intermediate product. The intermediate product is then reacted with 1-isopropyl-4-piperidone in the presence of a reducing agent to form N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide. The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has been optimized to improve yield and purity.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of dopamine and serotonin receptors, which play important roles in the regulation of mood, behavior, and cognition. N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide has also been shown to enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c1-18(2)29-14-11-21(12-15-29)32-25-16-19(8-9-24(25)31-3)26(30)27-13-10-20-17-28-23-7-5-4-6-22(20)23/h4-9,16-18,21,28H,10-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDCAILZNKDJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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